molecular formula C24H34N2O3 B11117700 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B11117700
M. Wt: 398.5 g/mol
InChI Key: XUNRUQFHVHCHDT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the reaction of dibenzylamine with triethylene glycol dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the macrocyclic structure. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelate complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved in these interactions depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, allowing it to form stable complexes with a variety of metal ions.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

7,13-dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C24H34N2O3/c1-3-7-23(8-4-1)21-25-11-15-27-16-12-26(22-24-9-5-2-6-10-24)14-18-29-20-19-28-17-13-25/h1-10H,11-22H2

InChI Key

XUNRUQFHVHCHDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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